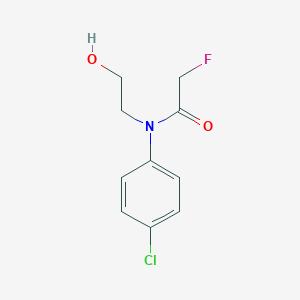
ACETANILIDE,4-CHLORO-2-FLUORO-N-(2-HYDROXYETHYL)-
Description
Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- is a synthetic organic compound that belongs to the class of acetanilides It is characterized by the presence of a chloro and fluoro substituent on the aromatic ring, along with a hydroxyethyl group attached to the nitrogen atom of the acetanilide structure
Properties
CAS No. |
10016-08-7 |
|---|---|
Molecular Formula |
C10H11ClFNO2 |
Molecular Weight |
231.65 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-fluoro-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H11ClFNO2/c11-8-1-3-9(4-2-8)13(5-6-14)10(15)7-12/h1-4,14H,5-7H2 |
InChI Key |
FVVZKGZPIKCOPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCO)C(=O)CF)Cl |
Canonical SMILES |
C1=CC(=CC=C1N(CCO)C(=O)CF)Cl |
Other CAS No. |
10016-08-7 |
Synonyms |
4'-Chloro-2-fluoro-N-(2-hydroxyethyl)acetanilide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- typically involves the following steps:
Nitration and Halogenation: The starting material, aniline, undergoes nitration to introduce a nitro group, followed by halogenation to introduce the chloro and fluoro substituents on the aromatic ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Acetylation: The resulting 4’-chloro-2-fluoroaniline is acetylated using acetic anhydride to form the acetanilide derivative.
Hydroxyethylation: Finally, the acetanilide derivative undergoes hydroxyethylation using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetanilide derivatives.
Scientific Research Applications
Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic and antipyretic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards these targets. The hydroxyethyl group may also play a role in modulating its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound without the chloro, fluoro, and hydroxyethyl substituents.
4’-Chloroacetanilide: Contains only the chloro substituent.
4’-Fluoroacetanilide: Contains only the fluoro substituent.
N-(2-Hydroxyethyl)acetanilide: Contains only the hydroxyethyl group.
Uniqueness
Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- is unique due to the combination of chloro, fluoro, and hydroxyethyl substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its application in medicinal and industrial research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


